3-(4-Fluorophenyl)-1,2,4-triazine

Description

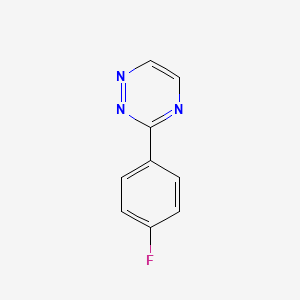

Structure

2D Structure

3D Structure

Properties

CAS No. |

62230-41-5 |

|---|---|

Molecular Formula |

C9H6FN3 |

Molecular Weight |

175.16 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-1,2,4-triazine |

InChI |

InChI=1S/C9H6FN3/c10-8-3-1-7(2-4-8)9-11-5-6-12-13-9/h1-6H |

InChI Key |

WRTMHYDSPXVBIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN=N2)F |

Origin of Product |

United States |

Emergence and Significance of 1,2,4 Triazine Scaffolds in Contemporary Chemical Research

The 1,2,4-triazine (B1199460) ring system, a six-membered heterocycle containing three nitrogen atoms, is a prominent structural motif in a multitude of pharmacologically active compounds. nih.gov Its significance in medicinal chemistry is underscored by the wide spectrum of biological activities exhibited by its derivatives. ijpsr.infonih.gov Historically known as as-triazines (asymmetric triazines), the 1,2,4-triazine isomer has garnered the most interest from researchers due to its diverse chemistry and biological potential. researchgate.net

Research has demonstrated that compounds incorporating the 1,2,4-triazine scaffold possess a broad range of pharmacological properties. ijpsr.infonih.gov These activities are extensive and include applications as:

Anticancer agents nih.govnih.gov

Antiviral compounds nih.gov

Antimicrobial and antibacterial agents ijpsr.info

Anti-inflammatory drugs scientific.netresearchgate.net

Analgesics nih.gov

Anticonvulsants nih.gov

Antimalarial agents researchgate.net

The versatility of the 1,2,4-triazine core allows for the synthesis of a vast library of derivatives through various substitution patterns on the triazine ring. This chemical tractability enables medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecules to optimize their interaction with biological targets. The development of numerous synthetic routes has further facilitated the exploration of this scaffold, leading to the discovery of lead compounds with significant therapeutic potential. nih.govnih.gov For instance, certain 1,2,4-triazine derivatives have advanced to clinical trials, highlighting the translational importance of this heterocyclic system. researchgate.netnih.gov

Strategic Role of Fluorine Substitution in Heterocyclic Compound Design and Research

The incorporation of fluorine into heterocyclic compounds is a well-established and powerful strategy in modern drug design and materials science. tandfonline.comacs.org The unique properties of the fluorine atom, when judiciously placed within a molecule, can profoundly influence its physicochemical and biological characteristics. benthamdirect.comresearchgate.net

The strategic introduction of fluorine can lead to several beneficial effects:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.gov

Increased Lipophilicity: Fluorine is more lipophilic than hydrogen. tandfonline.com Introducing fluorine can enhance a molecule's ability to permeate biological membranes, which can be crucial for reaching intracellular targets. nih.govmdpi.com

Modulation of pKa: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. mdpi.com This can alter the acidity or basicity (pKa) of nearby functional groups, which can in turn affect a compound's solubility, absorption, and interaction with biological targets. nih.gov

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. tandfonline.com This can lead to enhanced binding affinity and, consequently, greater potency of the drug candidate. benthamdirect.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, potentially locking it into a bioactive shape. mdpi.com

Computational Chemistry and Theoretical Frameworks for 3 4 Fluorophenyl 1,2,4 Triazine Research

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 3-(4-fluorophenyl)-1,2,4-triazine. DFT, using functionals like B3LYP, has been widely applied to investigate 1,2,4-triazine (B1199460) derivatives, offering a balance between computational cost and accuracy. nih.govnih.gov These calculations are crucial for optimizing molecular geometry and predicting various electronic and spectroscopic properties. nih.gov

The electronic properties of 1,2,4-triazine derivatives are of significant interest for applications in fields like dye-sensitized solar cells and medicinal chemistry. nih.gov DFT calculations are used to determine the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For many 1,2,4-triazine-based systems, the HOMO is often localized on electron-donating parts of the molecule, while the LUMO resides on the electron-accepting triazine ring and adjacent phenyl groups. nih.gov This separation of orbitals is key to understanding charge transfer properties.

The energy gap between the HOMO and LUMO (Eg) is a critical parameter, influencing the molecule's reactivity and electronic absorption characteristics. nih.gov Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, revealing the partial charges on each atom and providing insights into intramolecular interactions and reactive sites.

| Parameter | Value |

|---|---|

| EHOMO | -5.88 eV |

| ELUMO | -2.28 eV |

| Energy Gap (Eg) | 3.60 eV |

The data in this table is representative of a 1,2,4-triazine derivative studied for dye-sensitized solar cells and may not correspond exactly to this compound. nih.gov

The three-dimensional structure of this compound is not rigid. The molecule can adopt different conformations due to rotation around the single bond connecting the fluorophenyl group and the triazine ring. Theoretical calculations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformation and the energy barriers to rotation. rsc.org For similar bi-aryl systems, non-planar conformations are often preferred in non-condensed phases. rsc.org X-ray diffraction studies on related 1,2,4-triazine derivatives confirm their specific conformations in the solid state. mdpi.com

Molecular Modeling and Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This is particularly valuable in drug discovery. Derivatives of 1,2,4-triazine have been investigated as inhibitors for various protein targets, including human D-amino acid oxidase (h-DAAO) and various kinases. nih.govusf.edu

In a typical docking study, the 1,2,4-triazine derivative is placed in the active site of the target protein. The simulation then explores different binding poses, and a scoring function estimates the binding affinity for each pose. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. For instance, in studies of h-DAAO inhibitors, the triazine core was found to form crucial hydrogen bonds with residues like Gly313 and Arg283, while the phenyl group engaged in hydrophobic interactions. nih.gov Similarly, 1,2,4-triazine derivatives have been designed to target the ATP-binding site of kinases like Anaplastic lymphoma kinase (ALK). usf.edu

| Residue | Type of Interaction |

|---|---|

| Gly313 | Hydrogen Bond |

| Arg283 | Hydrogen Bond |

| Tyr224 | Hydrogen Bond |

| Tyr228 | Hydrogen Bond |

| Leu51 | Hydrophobic Interaction |

| His217 | Hydrophobic Interaction |

This table is based on docking studies of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold inhibitors with h-DAAO. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. jocpr.com These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For 1,2,4-triazine derivatives, QSAR studies have been successfully employed to develop models that predict their inhibitory activity against enzymes like dihydrofolate reductase. jocpr.com These models often use quantum chemical descriptors such as the heat of formation, steric energy, total energy, and HOMO/LUMO energies. jocpr.com Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), generate contour maps that visualize the regions around the molecule where steric bulk, or positive or negative electrostatic potential, is likely to increase or decrease activity. nih.gov Such models have demonstrated good predictive ability for the bioactivity of 1,2,4-triazine derivatives. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis

Investigation of Molecular Mechanisms of Action in Biological Systems: in Vitro and Ex Vivo Studies

Enzyme Inhibition Profiling and Kinetic Studies

Comprehensive searches of scientific literature and chemical databases were conducted to identify research pertaining to the enzyme inhibition profile of 3-(4-Fluorophenyl)-1,2,4-triazine. The following subsections detail the findings for specific enzyme targets.

Cyclin-Dependent Kinase (CDK) Family Inhibition

There is currently no publicly available scientific literature or data that details the inhibitory activity or kinetic profile of this compound against the Cyclin-Dependent Kinase (CDK) family of enzymes.

Cyclooxygenase (COX-1, COX-2) Isozyme Selectivity

Investigations into the scientific domain found no studies reporting on the inhibitory effects or isozyme selectivity of this compound towards Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2).

Targeting G-Protein-Coupled Receptors (e.g., GPR84)

A review of available research indicates there are no specific studies on the interaction between this compound and G-Protein-Coupled Receptors, including the GPR84 receptor.

Inhibition of Dihydrofolate Reductase (DHFR)

There is no direct research available that has evaluated the inhibitory potential of this compound specifically against Dihydrofolate Reductase (DHFR).

Cellular Effects and Intracellular Signaling Pathway Modulation

This section reviews the documented effects of the compound on cellular processes and signaling pathways.

Modulation of Cell Proliferation and Growth Cycles

No specific in vitro or ex vivo studies detailing the effects of this compound on cell proliferation, cell growth cycles, or the modulation of associated intracellular signaling pathways have been identified in the public scientific literature.

Induction of Apoptosis Through Caspase Cascade Activation

The 1,2,4-triazine (B1199460) scaffold is a core component of various compounds that have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the activation of the caspase cascade, a family of cysteine proteases that play a essential role in the execution of apoptosis.

Research into 5,6-diaryl-1,2,4-triazine hybrids has shown their capability to induce apoptosis in MGC-803 gastric cancer cells. Treatment with these compounds led to a concentration-dependent increase in the expression of key apoptotic proteins, including Bax, a pro-apoptotic member of the Bcl-2 family, as well as the activated forms of caspase-9 and caspase-3. nih.gov The activation of caspase-9 is indicative of the intrinsic apoptotic pathway, which is initiated by mitochondrial stress, while the subsequent activation of caspase-3, an executioner caspase, leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. nih.govnih.gov

Furthermore, novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govmdpi.comtriazine derivatives have been found to trigger apoptosis through both the intrinsic and extrinsic pathways. nih.gov This was evidenced by a decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway, and an increase in the activity of caspase-8, the initiator caspase of the extrinsic pathway. nih.govnih.gov The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors. The ability of these triazine derivatives to engage multiple apoptotic pathways highlights their potential as robust anticancer agents. nih.govnih.gov

Impact on Cell Viability in Cultured Cell Lines

A significant body of evidence underscores the cytotoxic effects of 1,2,4-triazine derivatives against a diverse range of human cancer cell lines. The presence of a phenyl group, often substituted, is a common feature in many of these bioactive molecules. mdpi.com

For instance, novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govmdpi.comtriazine sulfonamide derivatives have demonstrated potent activity against DLD-1 and HT-29 colon cancer cells, with IC50 values in the low micromolar and even nanomolar range. nih.gov Similarly, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine sulphonamide derivatives have shown strong cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov

The antiproliferative activity of 5,6-diaryl-1,2,4-triazine hybrids linked to a 1,2,3-triazole moiety has been evaluated against MGC-803 (gastric carcinoma), EC-109 (esophageal carcinoma), and PC-3 (prostate cancer) cell lines, with some compounds exhibiting significant inhibitory effects. nih.gov The substitution pattern on the phenyl rings plays a crucial role in determining the cytotoxic potency. nih.gov

The following interactive table summarizes the cytotoxic activities of various 1,2,4-triazine derivatives against different cancer cell lines, providing a comparative overview of their efficacy.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govmdpi.comtriazine sulfonamide (MM137) | DLD-1 | 0.43 | nih.gov |

| 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govmdpi.comtriazine sulfonamide (MM137) | HT-29 | 0.16 | nih.gov |

| 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govmdpi.comtriazine sulfonamide (MM124) | DLD-1 | 1.54 | nih.gov |

| 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govmdpi.comtriazine sulfonamide (MM124) | HT-29 | 0.41 | nih.gov |

| pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine sulphonamide (3b) | MCF-7 | Not specified | nih.gov |

| pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine sulphonamide (3b) | MDA-MB-231 | Not specified | nih.gov |

| 5,6-diaryl-1,2,4-triazine-1,2,3-triazole hybrid (11E) | MGC-803 | Not specified | nih.gov |

| 5,6-diaryl-1,2,4-triazine-1,2,3-triazole hybrid (11E) | EC-109 | Not specified | nih.gov |

| 5,6-diaryl-1,2,4-triazine-1,2,3-triazole hybrid (11E) | PC-3 | Not specified | nih.gov |

Analysis of Molecular Binding and Recognition Events

The biological activity of 1,2,4-triazine derivatives is intrinsically linked to their ability to bind to specific molecular targets within the cell. While the precise binding partners of this compound are yet to be fully elucidated, molecular docking and structure-activity relationship (SAR) studies on related compounds offer valuable insights into their potential interactions.

For example, SAR studies on 2-(fluorophenylamino)-4,6-disubstituted 1,3,5-triazines have highlighted the importance of the 3- and 4-fluorophenylamino moieties for their anti-inflammatory and anticancer activities. mdpi.comnih.gov This suggests that the fluorophenyl group in this compound is likely a key determinant of its biological effects.

Molecular docking studies on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine derivatives have been employed to understand their binding potential with enzymes involved in the DNA damage response pathway. mdpi.com Such computational approaches are instrumental in predicting the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. These studies can guide the rational design of more potent and selective inhibitors. The 1,2,4-triazine ring itself is recognized as a privileged scaffold in medicinal chemistry, capable of forming crucial interactions with various biological targets. ijpsr.inforesearchgate.net

Structure Activity Relationship Sar and Design Principles for 3 4 Fluorophenyl 1,2,4 Triazine Analogues

Fluorine Atom's Contribution to Molecular Interactions and Biological Activity

The presence of a fluorine atom, as seen in the 4-fluorophenyl moiety, is a common and impactful strategy in medicinal chemistry. researchgate.netnih.gov Its unique properties can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile. researchgate.nettandfonline.com Fluorine is often used to improve metabolic stability, binding affinity, and bioavailability. researchgate.net The substitution of even a single hydrogen atom with fluorine can lead to profound pharmacological effects. tandfonline.com

Electrostatic and Hydrophobic Contributions

The fluorine atom's influence stems from its distinct electronic and physical properties when compared to a hydrogen atom. researchgate.net It is the most electronegative element, which makes the carbon-fluorine (C-F) bond highly polarized. nih.govtandfonline.com This polarity can alter the pKa of nearby functional groups, potentially improving membrane permeation and bioavailability. tandfonline.comnih.gov

Despite the C-F bond's polarity, fluorinated organic compounds often exhibit increased hydrophobicity (lipophilicity). researchgate.netbenthamscience.com This is attributed to the low polarizability of the C-F bond, which can reduce solvation by water and enhance hydrophobic interactions with a biological target. researchgate.netmdpi.com This "polar hydrophobicity" allows fluorine to participate in unique electrostatic interactions, such as C-F···C=O, while simultaneously contributing to the hydrophobic forces that drive receptor binding. nih.gov

Table 1: Comparison of Fluorine and Hydrogen Properties

| Property | Hydrogen (H) | Fluorine (F) | Impact on Molecular Properties |

|---|---|---|---|

| Van der Waals Radius | 1.20 Å | 1.47 Å | Fluorine is only slightly larger, often causing minimal steric disruption when replacing hydrogen. researchgate.netmdpi.com |

| Pauling Electronegativity | 2.20 | 3.98 | Creates a strong, polarized C-F bond, influencing local electronic environment and pKa. tandfonline.comresearchgate.net |

| C-H vs. C-F Bond Energy | ~414 kJ/mol | ~441 kJ/mol | The stronger C-F bond enhances metabolic stability by resisting oxidative cleavage. nih.govresearchgate.net |

| Lipophilicity Contribution (π) | 0.00 | +0.14 | Aryl-F substitution modestly increases lipophilicity. soci.org |

Systematic Evaluation of Substituent Effects on the Triazine Ring

The biological activity of 1,2,4-triazine (B1199460) analogues is highly sensitive to the nature and position of substituents on the triazine ring and its appended aryl groups. nih.govacs.org SAR studies on various 1,2,4-triazine series, such as those targeting the adenosine (B11128) A2A receptor or G-protein-coupled receptor 84 (GPR84), demonstrate clear trends. nih.govnih.gov

In one study of GPR84 antagonists, symmetrical substitution of the 5,6-positions of the triazine ring with anisole (B1667542) groups was the starting point. acs.org Replacing these with halide-substituted phenyl rings (fluoro, chloro, bromo) led to a decrease in activity that was dependent on the size of the halogen, indicating a specific steric and electronic requirement in the binding pocket. acs.org

Table 2: SAR of Symmetrical 5,6-Disubstituted 1,2,4-Triazine Analogues as GPR84 Antagonists

| Compound | R Group on Phenyl Rings | pIC₅₀ (µM) |

|---|---|---|

| 1 | 4-OCH₃ | 7.9 |

| 5 | 4-F | 7.5 |

| 6 | 4-Cl | 6.7 |

| 7 | 4-Br | 6.5 |

Data sourced from a study on GPR84 antagonists. acs.org

Similarly, in a series of adenosine A2A antagonists, modifications to substituents on the phenyl rings at the 5- and 6-positions of the triazine core were systematically evaluated. The parent 5,6-diphenyl compound showed initial activity, which was significantly enhanced by strategic placement of substituents. nih.govacs.org Fine-tuning with small lipophilic groups, such as a trifluoromethyl (CF₃) group on one ring and a methyl group on another, led to compounds with an optimal balance of potency and selectivity. nih.gov

Research Applications and Future Directions for 3 4 Fluorophenyl 1,2,4 Triazine in Scientific Discovery

Development of Chemical Biology Tools and Probes

The 1,2,4-triazine (B1199460) scaffold is increasingly recognized for its utility in creating chemical probes to investigate complex biological systems. nih.gov These tools are essential for understanding the function of proteins and elucidating their roles in health and disease. Derivatives of 3-(4-fluorophenyl)-1,2,4-triazine are being explored for such purposes, where the triazine core acts as a stable framework and the fluorophenyl moiety can be used to fine-tune binding affinity, selectivity, and pharmacokinetic properties.

One area of application is in the development of ligands for G-protein-coupled receptors (GPCRs). For instance, researchers have identified the need for new ligands for GPR84, a proinflammatory orphan GPCR, to serve as chemical probes for its validation as a therapeutic target. nih.gov While a specific probe based on this compound has not been detailed, the extensive structure-activity relationship (SAR) studies on related 1,2,4-triazine antagonists for GPR84 highlight the importance of the substituent at the 3-position. nih.gov The electronic properties of the 4-fluorophenyl group can influence interactions within the receptor's binding pocket, making it a valuable component in the design of selective probes. The development of such tools is crucial for enhancing the understanding of the pathophysiological roles of targets like GPR84. nih.gov

Furthermore, the reactivity of the 1,2,4-triazine ring, particularly in inverse electron-demand Diels-Alder (IEDDA) reactions, presents opportunities for its use in bioorthogonal chemistry. researchgate.net This class of reactions allows for the labeling and tracking of biomolecules in their native environment. The 3-(4-fluorophenyl) substituent can modulate the electronic properties and stability of the triazine, potentially refining its utility as a bioorthogonal reaction partner.

Discovery and Optimization of Lead Compounds for Drug Discovery Research (Pre-clinical)

The this compound motif is a privileged structure in medicinal chemistry, forming the basis for numerous lead compounds in pre-clinical development for a wide array of diseases. nih.govijpsr.infonih.gov

Anticancer Agents: Derivatives of 1,2,4-triazine have shown significant potential as antiproliferative agents. nih.govdrugbank.comresearchgate.net Research has focused on synthesizing and evaluating novel 1,2,4-triazine derivatives that exhibit anticancer effects with low cytotoxicity to normal cells. drugbank.comresearchgate.net For example, a series of novel 1,2,4-triazin-5-ones were synthesized and screened for antiproliferative activity, with several compounds demonstrating notable effects against the K-562 human leukemia cell line. drugbank.comresearchgate.net The substitution pattern on the triazine core is critical for activity, and the inclusion of aryl groups, such as the 4-fluorophenyl group, is a common strategy to enhance potency. drugbank.com Other studies have focused on developing 1,3,5-triazine (B166579) hybrids as anticancer agents, demonstrating the versatility of the triazine scaffold. nih.govrsc.orgnih.gov

Adenosine (B11128) A₂A Receptor Antagonists: Structure-based drug design has led to the identification of potent and selective 1,2,4-triazine derivatives as antagonists of the adenosine A₂A receptor, a target for treating Parkinson's disease. nih.gov In the optimization of a hit compound, 5,6-diphenyl-1,2,4-triazin-3-amine, various substitutions were explored. The introduction of different aryl groups at the 5- and 6-positions, often through Suzuki cross-coupling reactions, was a key strategy. nih.gov While this study focused on substitutions at the 5- and 6-positions, the 3-amino-1,2,4-triazine core is analogous to the 3-aryl-1,2,4-triazine structure, indicating the scaffold's suitability for targeting this receptor class. The optimization of these compounds has led to the identification of a preclinical candidate for Parkinson's disease. nih.gov

Antidepressant Agents: Novel series of substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides have been designed and evaluated for their potential as antidepressant agents. nih.gov These compounds were tested for their ability to inhibit monoamine oxidase A (MAO-A), a key target for antidepressant drugs. Two compounds, R: 5 and R: 9, showed significant MAO-A inhibition and demonstrated noteworthy antidepressant effects in in-vivo models. nih.gov The study highlights the potential of the 1,2,4-triazine scaffold in developing new treatments for depression. nih.gov

Other Therapeutic Areas: The versatility of the 1,2,4-triazine scaffold extends to other therapeutic areas. Derivatives have been investigated as:

Anti-inflammatory agents dntb.gov.ua

Inhibitors of c-Met kinase for cancer therapy reading.ac.uk

Antifungal agents ijpsr.infonih.gov

Inhibitors of the Staphylococcus aureus Nor A efflux pump , which could help reverse multidrug resistance. nih.gov

The table below summarizes the biological activity of selected 1,2,4-triazine derivatives from various studies.

| Compound | Target/Application | Key Findings | Reference |

|---|---|---|---|

| Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides (R: 5, R: 9) | Antidepressant (MAO-A inhibitor) | Potent MAO-A inhibition with IC₅₀ values of 0.12 µM (R: 5) and 0.30 µM (R: 9). Significant in-vivo antidepressant effects. | nih.gov |

| 5,6-Biaryl-1,2,4-triazine-3-amine derivatives (e.g., 4k) | Adenosine A₂A Antagonist (Parkinson's Disease) | Compound 4k showed high oral bioavailability and potent in-vivo efficacy. | nih.gov |

| 3-Aryl-1,2,4-triazin-6-one derivatives (e.g., compound 41) | Antifungal (Z. tritici) | Compound 41 gave control of Z. tritici with an EC₅₀ of 0.005 ppm, comparable to azoxystrobin. | nih.gov |

| 1,2,4-Triazin-5-one derivatives (3a-h) | Antiproliferative (K-562 leukemia cells) | Distinct anticancer effects against K-562 cells with low cytotoxicity. | drugbank.comresearchgate.net |

Non-Clinical Agricultural and Industrial Research Applications

Beyond medicine, 1,2,4-triazine derivatives, including those with a fluorophenyl substituent, have found applications in agriculture and industry. tandfonline.com

Agricultural Applications: The 1,2,4-triazine structure is present in several agrochemicals. tandfonline.com Research has demonstrated their efficacy as both herbicides and fungicides.

Fungicides: A fungicide screening program identified a 3-phenyl-1,2,4-triazin-6(1H)-one as a promising starting point for optimization. nih.gov Subsequent synthesis and evaluation of analogues revealed that substitutions on the phenyl ring at the 3-position significantly impacted fungicidal activity. Specifically, the introduction of a 3-bromo-4-fluoro substitution on the phenyl ring resulted in one of the most active compounds against the cereal pathogen Zymoseptoria tritici. nih.gov This highlights the importance of the fluorophenyl moiety in developing new, potent fungicides to combat crop diseases. nih.gov

Herbicides: The triazine class of compounds is well-known for its herbicidal properties. For instance, 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine, an isomeric 1,3,5-triazine, is recognized for its role as a herbicide, acting by inhibiting photosynthesis in target weeds. While this is a different isomer, the general biological activity of fluorophenyl-substituted triazines in agriculture is evident.

Industrial Applications: The unique chemical properties of triazine derivatives also make them suitable for industrial applications. Fused 1,2,4-triazine systems, such as 1,4-dihydrobenzo[e] nih.govtandfonline.comorganic-chemistry.orgtriazines, have been studied for their potential as components of functional organic materials. nih.gov These compounds can exhibit high thermal stability (up to 240–250 °C), which is a desirable property for materials used in electronics and other high-temperature applications. nih.gov Furthermore, research into energetic materials has included fused triazolo-triazine structures, which are predicted to have high explosive performance with enhanced safety properties. lanl.gov

Advancements in Heterocyclic Compound Synthesis and Reaction Methodologies

The synthesis of the 1,2,4-triazine core is a well-established area of heterocyclic chemistry, with several methodologies available for constructing this ring system. The synthesis of this compound and its derivatives often relies on these classical and modern techniques.

A predominant method for synthesizing 3,5,6-trisubstituted 1,2,4-triazines involves the condensation reaction of a 1,2-dicarbonyl compound with an appropriate acid hydrazide, such as 4-fluorobenzohydrazide, often in the presence of ammonium (B1175870) acetate (B1210297). nih.govtandfonline.com This approach is versatile but can lead to regioisomeric mixtures when unsymmetrical dicarbonyls are used. nih.gov To overcome such limitations and improve efficiency, various synthetic protocols have been developed.

Key synthetic strategies for 1,2,4-triazines include:

One-Pot Condensation: Microwave-assisted one-pot condensation of acid hydrazides, dicarbonyl compounds, and ammonium acetate on a silica (B1680970) gel surface provides a high-yield, rapid, and environmentally friendly route to 1,2,4-triazines. tandfonline.com

Cyclodehydration: A redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts offers a mild and functional-group-tolerant method for preparing 3,6-disubstituted-1,2,4-triazines. researchgate.netorganic-chemistry.org

Domino Annulations: Copper-catalyzed photoinduced [3+3] cycloaddition reactions and other domino annulation strategies provide access to complex 1,2,4-triazine frameworks under mild conditions. researchgate.net

Functional Group Interconversion: The synthesis of more complex derivatives often starts from a simpler 1,2,4-triazine core. For example, 3-amino-5-aryl-1,2,4-triazines can be brominated and then subjected to Suzuki cross-coupling reactions to introduce diverse aryl groups at the 6-position. nih.gov

The table below summarizes some of the key methodologies used for the synthesis of 1,2,4-triazine derivatives.

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Condensation Reaction | Acid hydrazide, 1,2-dicarbonyl, ammonium acetate | Predominant method; can produce regioisomeric mixtures with unsymmetrical diketones. | nih.govtandfonline.com |

| Microwave-Assisted One-Pot Synthesis | Acid hydrazide, dicarbonyl compound, silica gel, triethylamine | High yield, short reaction time, easy workup. | tandfonline.com |

| Redox-Efficient Cyclodehydration | β-keto-N-acylsulfonamides, hydrazine salts | Mild conditions, tolerates sensitive functional groups, allows for late-stage diversification. | researchgate.netorganic-chemistry.org |

| Suzuki Cross-Coupling | 6-Bromo-1,2,4-triazine derivatives, boronic acids | Used for late-stage functionalization to create biaryl triazines. | nih.gov |

| [3+3] Cycloaddition | α-acidic isocyanides, 2,5-diaryltetrazoles | Copper-catalyzed, photoinduced, mild conditions, high regioselectivity. | researchgate.net |

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-fluorophenyl)-1,2,4-triazine derivatives?

A common method involves refluxing 4,4'-difluorobenzil with aminoguanidine bicarbonate in n-butanol to yield 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine. Thiosemicarbazide can also be condensed with fluorinated benzils in glacial acetic acid to produce mercapto-substituted derivatives. Purification typically employs recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity of synthesized this compound compounds?

Structural validation combines elemental analysis (C, H, N), melting point determination, and spectroscopic techniques:

- FT-IR : Identifies functional groups (e.g., C-F stretches at ~1,100–1,250 cm⁻¹).

- NMR : ¹H/¹³C NMR resolves aromatic protons and fluorophenyl substituents.

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in fluorinated triazines?

- Anticancer activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity.

- Antioxidant potential : DPPH radical scavenging assay to quantify free radical neutralization.

- Enzyme inhibition : Kinase assays (e.g., CDK inhibition) with fluorometric detection .

Advanced Research Questions

Q. How do substituents on the 1,2,4-triazine core influence metal coordination in platinum complexes?

Pyridyl- and fluorophenyl-substituted triazines act as sp²N-donor ligands. For example, 3-(pyridin-2′-yl)-5,6-disubstituted-1,2,4-triazine forms stable LPtCl₂ complexes. Binding modes are analyzed via NMR titration (e.g., ¹H shifts in D₂O/CD₃OD) and X-ray crystallography to determine geometry (e.g., square-planar Pt(II)) .

Q. What strategies mitigate competing side reactions during cyclization of 3-amino-5,6-difluorophenyl-1,2,4-triazines?

- Reagent selection : Chloroacetonitrile in DMF promotes imidazo[3,2-b][1,2,4]triazine formation, while monochloroacetic acid favors oxo-derivatives.

- Temperature control : Reflux conditions (e.g., 80–100°C) minimize byproducts.

- Catalysis : Acidic or basic conditions (e.g., p-TsOH) accelerate cyclization .

Q. How can computational methods enhance the design of fluorinated triazines for OLED applications?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transport.

- Molecular docking : Screens for ligand-receptor interactions (e.g., tyrosine kinase inhibition).

- Photophysical studies : Fluorescence quantum yields and lifetimes are measured to assess electroluminescence efficiency .

Q. What analytical challenges arise in characterizing air-sensitive triazine intermediates?

- Handling : Use Schlenk lines or gloveboxes under inert gas (N₂/Ar).

- Spectroscopy : Low-temperature NMR (−40°C) stabilizes reactive species.

- Chromatography : Employ degassed solvents and silica gel with reduced moisture .

Methodological Considerations

Q. How to resolve contradictions in reported biological activity data for fluorinated triazines?

- Dose-response validation : Repeat assays with standardized concentrations (e.g., IC₅₀ values).

- Cell line specificity : Compare results across multiple models (e.g., primary vs. immortalized cells).

- Structural analogs : Synthesize derivatives to isolate substituent effects .

Q. What are best practices for optimizing reaction yields in triazine syntheses?

Q. How to evaluate environmental impacts of fluorinated triazine byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.